2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzamide
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Overview
Description
2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a 1,1-dioxothiolan-3-yl group attached via an acetyl linkage. The presence of the dioxothiolan ring imparts distinctive chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzamide typically involves the reaction of 2-aminobenzamide with 2-(1,1-dioxothiolan-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzamide involves its interaction with specific molecular targets. The dioxothiolan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzoic acid
- 2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzylamine
Uniqueness
Compared to similar compounds, 2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzamide stands out due to its specific structural features and the presence of the benzamide core
Properties
IUPAC Name |
2-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c14-13(17)10-3-1-2-4-11(10)15-12(16)7-9-5-6-20(18,19)8-9/h1-4,9H,5-8H2,(H2,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVADUIXWUSBGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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